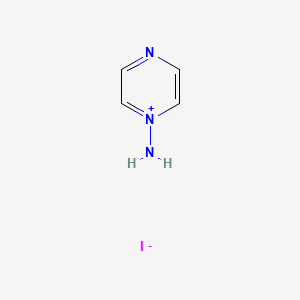

1-Aminopyrazin-1-ium iodide

Description

Significance of Quaternary Pyrazinium Salts in Contemporary Organic Chemistry

Quaternary pyrazinium salts are a class of organic compounds characterized by a pyrazine (B50134) ring in which one of the nitrogen atoms is quaternized, resulting in a positively charged cationic species. This quaternization imparts distinct electronic and chemical properties to the pyrazine core, making these salts valuable intermediates and building blocks in modern organic synthesis.

The presence of a positive charge on the pyrazine ring enhances its reactivity and influences its physical properties. For instance, quaternization can lead to the formation of low-melting-point salts, some of which are classified as ionic liquids. researchgate.net These salts have found applications in various fields, including as oncolytic agents and in the development of novel materials. researchgate.net The quaternization of pyrazines can be achieved using various alkylating agents, such as alkyl iodides and polyfluoroalkyl halides. researchgate.net However, the diquaternization of the pyrazine ring is often challenging due to the deactivating effect of the first quaternary group. researchgate.net The study of quaternary pyrazinium salts also extends to their N-oxide derivatives, with research investigating their deoxygenation reactions. rsc.org

Overview of the 1-Aminopyrazin-1-ium (B13009882) Cationic Framework

The 1-Aminopyrazin-1-ium cation is the core cationic component of the title compound, 1-Aminopyrazin-1-ium iodide. This framework consists of a pyrazine ring where one nitrogen atom is bonded to an amino group (-NH2), rendering that nitrogen positively charged. This N-amination introduces a reactive and functionalizable handle onto the pyrazine ring system.

The synthesis of such N-aminated cations can be achieved through various methods, including the reaction of the parent heterocycle with an aminating agent. researchgate.net The structure and properties of the resulting salt are influenced by the counter-ion; in this case, iodide. The iodide anion can participate in interactions such as hydrogen bonding with the cation, which stabilizes the compound in both solution and solid-state forms. evitachem.com The N-N bond length in the 1-aminopyrazinium cation is a key structural feature that has been investigated through X-ray diffraction analysis of related compounds, revealing it to be shorter than a typical N-N single bond but longer than an N=N double bond. researchgate.net

Table 1: Chemical and Physical Properties of this compound guidechem.comnih.govkewelchem.com

| Property | Value |

| CAS Number | 53975-16-9 |

| Molecular Formula | C4H6IN3 |

| Molecular Weight | 223.02 g/mol |

| Appearance | Crystalline solid |

| Melting Point | Not explicitly available, but related compounds like 1-aminopyridinium iodide have a melting point of 160-162 °C. orgsyn.org |

| Solubility | Soluble in polar solvents. |

This table presents a summary of the known chemical and physical properties of this compound.

Academic Relevance of N-Aminated Heterocycles in Research

N-aminated heterocycles are a significant class of compounds in chemical research due to their prevalence in pharmaceuticals and their utility as synthetic intermediates. mdpi.comnih.gov The introduction of an amino group directly onto a ring nitrogen atom can profoundly alter the molecule's biological activity and chemical reactivity. nih.gov

Research into N-amination reactions has explored various reagents and methodologies to achieve this transformation efficiently and selectively. nih.govacs.org For instance, monochloramine (NH2Cl) has been identified as an effective reagent for the N-amination of various heterocycles, including indoles and pyrroles. nih.govacs.org The development of new catalytic systems, such as those involving transition metals like copper and iron, for C-H amination further expands the toolbox for synthesizing complex N-heterocyclic compounds. dovepress.com The study of N-aminated heterocycles is an active area of research, with ongoing efforts to develop greener and more efficient synthetic methods. mdpi.comrsc.org These compounds serve as valuable precursors for the synthesis of more complex molecules, including those with potential applications in materials science and medicinal chemistry. rsc.orgresearchgate.net

Structure

3D Structure of Parent

Properties

CAS No. |

53975-16-9 |

|---|---|

Molecular Formula |

C4H6IN3 |

Molecular Weight |

223.02 g/mol |

IUPAC Name |

pyrazin-1-ium-1-amine;iodide |

InChI |

InChI=1S/C4H6N3.HI/c5-7-3-1-6-2-4-7;/h1-4H,(H2,5,6);1H/q+1;/p-1 |

InChI Key |

BNBDLTXCFTYSTD-UHFFFAOYSA-M |

SMILES |

C1=C[N+](=CC=N1)N.[I-] |

Canonical SMILES |

C1=C[N+](=CC=N1)N.[I-] |

Origin of Product |

United States |

Advanced Structural Elucidation of 1 Aminopyrazin 1 Ium Cations

Single-Crystal X-ray Diffraction Studies

Analysis of Intramolecular Bond Distances and Angles within the Pyrazinium Ring

Detailed crystallographic studies of analogous compounds, such as 3-Amino-1-methylpyrazin-1-ium chloride, offer a reliable model for the bond lengths and angles within the 1-Aminopyrazin-1-ium (B13009882) cation. The C—N(H₂) bond distance in such cations is typically in the range of 1.348 (3) Å, which is at the shorter end of the spectrum for typical aryl amines. This shortening suggests a degree of double-bond character, indicative of electron delocalization from the amino group into the pyrazinium ring.

The internal angles of the pyrazinium ring are also revealing. For instance, the C5—N4—C3 bond angle in a methylated analogue is approximately 121.02 (18)°, which is significantly wider than that in the neutral 2-aminopyrazine (B29847) (116.6 (1)°). This expansion of the bond angle is a characteristic feature upon N-alkylation or N-amination and subsequent salt formation, reflecting the changes in electronic distribution and hybridization within the aromatic ring.

| Parameter | Value (for 3-Amino-1-methylpyrazin-1-ium chloride) | Comparison |

|---|---|---|

| C—N(H₂) Bond Distance | 1.348 (3) Å | Shorter than typical aryl amines |

| C5—N4—C3 Bond Angle | 121.02 (18)° | Wider than in 2-aminopyrazine |

Influence of Counterion Identity (Iodide vs. Chloride) on Cationic Structure

The identity of the counterion (iodide vs. chloride) can have a discernible impact on the crystal structure and, to a lesser extent, the geometry of the 1-Aminopyrazin-1-ium cation. This influence is primarily exerted through intermolecular interactions, particularly hydrogen bonding.

In contrast, iodide ions are larger and more polarizable, leading to weaker hydrogen bonds. However, they can participate in other types of non-covalent interactions, such as charge-transfer interactions. The crystal packing in the iodide salt might, therefore, differ significantly from that of the chloride salt, potentially leading to variations in unit cell parameters and cation arrangement. The fundamental intramolecular bond distances and angles of the cation, however, are not expected to be dramatically altered by the change in counterion. The choice of counterion can also influence the propensity for different tautomeric forms to be present in the solid state.

Spectroscopic Characterization for Structural Confirmation

Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR), are indispensable for confirming the structure of the 1-Aminopyrazin-1-ium cation in solution and for investigating dynamic processes such as tautomerism.

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy in Structure Verification

¹H and ¹³C NMR spectroscopy provide a detailed picture of the connectivity and electronic environment of the atoms within the 1-Aminopyrazin-1-ium cation.

In the ¹H NMR spectrum, the protons on the pyrazinium ring are expected to appear as distinct signals in the aromatic region (typically δ 7.0-9.0 ppm). Their chemical shifts and coupling constants are sensitive to the electron-withdrawing effect of the positively charged nitrogen atom and the position of the amino group. The protons of the amino group itself would likely appear as a broader signal, the chemical shift of which can be highly dependent on the solvent and concentration.

The ¹³C NMR spectrum would show characteristic signals for the carbon atoms of the pyrazinium ring. The carbons adjacent to the quaternized nitrogen (N1) would be significantly deshielded and appear at a lower field. Two-dimensional NMR techniques, such as HSQC and HMBC, can be used to unequivocally assign all proton and carbon signals and thus confirm the N-amino substitution pattern.

| Nucleus | Expected Chemical Shift Range (ppm) | Key Information Provided |

|---|---|---|

| ¹H (Ring Protons) | 7.0 - 9.0 | Electronic environment of the pyrazinium ring |

| ¹H (Amino Protons) | Variable (solvent dependent) | Presence and environment of the -NH₂ group |

| ¹³C (Ring Carbons) | 120 - 160 | Carbon skeleton and electronic distribution |

Elucidation of Amine-Imine Tautomerism in Solution and Solid State

The 1-Aminopyrazin-1-ium cation can theoretically exist in two tautomeric forms: the amine form and the imine form. researchgate.net

Amine Tautomer: The amino group is a true -NH₂ group, and the positive charge is formally on the ring nitrogen to which it is attached.

Imine Tautomer: A proton has migrated from the exocyclic nitrogen to a ring nitrogen, resulting in an imine (-NH) functionality and a neutral exocyclic nitrogen.

Crystallographic studies on related N-methylated aminopyrazinium salts have shown that the cation exists exclusively in the amine tautomer form in the solid state. This is likely the more stable tautomer due to the preservation of the aromaticity of the pyrazinium ring.

In solution, the possibility of a tautomeric equilibrium exists. NMR spectroscopy is a powerful tool to investigate this. If both tautomers were present in significant amounts, one would expect to see two distinct sets of signals in the ¹H and ¹³C NMR spectra. The ratio of the tautomers could be influenced by factors such as the solvent, temperature, and pH. The absence of a second set of signals in typical NMR spectra of related compounds suggests that the amine tautomer is also the overwhelmingly predominant form in solution. Spectroscopic techniques like IR could also provide evidence, as the N-H stretching frequencies for an amine and an imine group would be different.

Electron Density Analysis and Topological Studies

Quantum Theory of Atoms in Molecules (QTAIM) Analysis

A QTAIM analysis of the 1-aminopyrazin-1-ium cation would involve the topological analysis of its electron density to characterize the nature of the chemical bonds within the molecule. This would include the identification of bond critical points (BCPs) and the analysis of their properties, such as the electron density (ρ) and its Laplacian (∇²ρ) at these points. Such an analysis would provide quantitative insights into the covalent and ionic character of the bonds within the pyrazinium ring and the N-amino group. However, specific data from such an analysis on 1-aminopyrazin-1-ium iodide is not available in the reviewed literature.

Reduced Density Gradient (RDG) for Non-Covalent Interactions

The Reduced Density Gradient (RDG) method is a valuable tool for visualizing and characterizing non-covalent interactions, such as hydrogen bonds, van der Waals forces, and steric clashes. An RDG analysis of this compound would reveal the nature and strength of the interactions between the 1-aminopyrazin-1-ium cation and the iodide anion, as well as any intermolecular interactions in the solid state. This would be visualized through plots of the RDG versus the electron density multiplied by the sign of the second Hessian eigenvalue (sign(λ₂)ρ). Despite the utility of this method, specific RDG analysis data for this compound has not been reported in the available scientific literature.

Further experimental and computational studies are required to elucidate the detailed electronic structure and non-covalent interaction profile of this compound using these advanced techniques.

Intermolecular Interactions and Supramolecular Assembly in 1 Aminopyrazin 1 Ium Iodide

Hydrogen Bonding Networks in Crystalline Architectures

Hydrogen bonds are the principal architects of the supramolecular assembly in aminopyrazinium salts. The amino group (-NH₂) of the 1-Aminopyrazin-1-ium (B13009882) cation serves as a hydrogen bond donor, while the halide anion acts as an acceptor, leading to the formation of intricate and predictable packing motifs.

In the crystalline lattice of 1-Aminopyrazin-1-ium iodide, it is anticipated that the strongest intermolecular interactions would be the N—H···I hydrogen bonds. The amino group protons of the cation would form robust hydrogen bonds with the iodide anions. Drawing parallels from similar organic ammonium (B1175870) iodide structures, these interactions are expected to lead to the formation of discrete, centrosymmetric clusters.

To understand the structural implications of the halide anion in the crystal packing, it is instructive to compare the anticipated N—H···I interactions with the observed N—H···Cl interactions in a closely related analogue, 3-Amino-1-methylpyrazin-1-ium chloride. In the crystal structure of this compound, the cations and anions are linked by N—H···Cl hydrogen bonds, forming one-dimensional chains along the nih.gov crystallographic axis nih.govnih.gov.

Below is a table detailing the hydrogen bond geometry in 3-Amino-1-methylpyrazin-1-ium chloride, which serves as a model for understanding the types of interactions present in aminopyrazinium halides.

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | |

| N—H···Cl | 0.88 | 2.36 | 3.235(2) | 173 |

| N—H···Cl | 0.88 | 2.45 | 3.321(2) | 172 |

| Data derived from the crystallographic information for 3-Amino-1-methylpyrazin-1-ium chloride. |

The geometry and directionality of N—H···X hydrogen bonds are the primary determinants of the crystal packing motifs in aminopyrazinium halides. As observed in the chloride analogue, these interactions can organize the constituent ions into well-defined one-dimensional chains nih.govnih.gov. In the case of this compound, the anticipated formation of centrosymmetric R₄⁴(8) clusters through N—H···I hydrogen bonds would likely lead to a layered or herringbone packing arrangement in the solid state.

These primary hydrogen bonding interactions create a robust framework, which is then further stabilized by weaker C—H···X and π-π stacking interactions. The interplay of these forces dictates the final three-dimensional architecture, influencing the physical properties of the crystalline material, such as its melting point, solubility, and mechanical strength. The predictable nature of these hydrogen bonding patterns makes them a powerful tool in the rational design and engineering of crystalline materials with desired structural motifs.

Halogen Bonding Phenomena Involving the Iodide Anion

Beyond its role as a hydrogen bond acceptor, the iodide anion in this compound has the potential to participate in halogen bonding, a non-covalent interaction that has gained significant attention in the field of crystal engineering.

The iodide anion is an excellent halogen bond acceptor due to its large size, high polarizability, and diffuse electron density. In a halogen bond, a region of positive electrostatic potential (the σ-hole) on a covalently bound halogen atom interacts with a Lewis basic region, such as the electron-rich surface of an anion. In the context of this compound, a potential, albeit weaker, interaction could occur between the pyrazinium ring carbon atoms (which can have a slight positive character) and the iodide anion, or between iodide anions themselves. More commonly, if another halogenated species were present, the iodide would act as a strong acceptor. The presence of such interactions can provide additional stability to the crystal lattice and influence the orientation of the ions.

In crystal engineering, the combination of hydrogen bonds and halogen bonds can lead to highly stable and predictable supramolecular assemblies. These two interactions can act in a synergistic manner, where the formation of a hydrogen bond can enhance the strength of a nearby halogen bond, and vice versa. For instance, the polarization of the interacting species through hydrogen bonding can modulate the electrostatic potential around the iodide anion, making it a more effective halogen bond acceptor.

In the crystal structure of this compound, it is plausible that a cooperative interplay between N—H···I hydrogen bonds and I···X (where X is a halogen bond donor, potentially another part of the molecule or a co-former) halogen bonds could exist. This synergy would provide a powerful tool for controlling the self-assembly process and for the design of novel crystalline materials with tailored architectures and properties. The dual role of the iodide anion as both a hydrogen bond and a potential halogen bond acceptor makes it a versatile component in the construction of complex supramolecular systems.

Examination of Other Non-Covalent Interactions (e.g., π-π Stacking) in Crystal Engineering

In the solid state, the crystal packing of this compound is significantly influenced by a variety of non-covalent interactions beyond conventional hydrogen bonding. Among these, π-π stacking interactions are of considerable importance in the field of crystal engineering. The pyrazinium ring, being an electron-deficient aromatic system, is prone to engage in such interactions.

Research into related heterocyclic compounds has demonstrated that the arrangement of aromatic rings in a crystal lattice is a key determinant of the material's properties. In the case of pyrazinium-based structures, offset π-π stacking is a common motif. This arrangement, where the rings are parallel but not perfectly eclipsed, helps to minimize electrostatic repulsion and maximize attractive van der Waals forces. While specific crystallographic data for this compound is not available, analysis of similar pyrazine-derived structures suggests that the inter-planar distances in these stacks typically range from 3.4 to 3.8 Å. These distances are characteristic of stabilizing π-π interactions.

The interplay of these stacking interactions with other non-covalent forces, such as hydrogen and halogen bonds, creates a complex supramolecular architecture. The amino group of the 1-Aminopyrazin-1-ium cation can act as a hydrogen bond donor, while the iodide anion is a hydrogen bond acceptor. These interactions, coupled with π-π stacking, lead to the formation of well-defined, three-dimensional networks. The precise nature of this packing can be influenced by factors such as solvent choice and crystallization conditions, which can alter the balance of intermolecular forces at play.

Table 1: Predicted Non-Covalent Interactions in this compound and Their Geometric Parameters (Illustrative)

| Interaction Type | Donor | Acceptor | Distance (Å) (Illustrative) | Angle (°) (Illustrative) |

| Hydrogen Bond | N-H (Amino Group) | I⁻ (Iodide) | 2.8 - 3.2 | 150 - 170 |

| π-π Stacking | Pyrazinium Ring | Pyrazinium Ring | 3.4 - 3.8 | Parallel Displaced |

| Halogen Bond | C-I (Hypothetical) | N (Pyrazine) | 3.0 - 3.5 | ~165 |

Note: The data in this table is illustrative and based on typical values for similar interactions in related organic salts, as specific experimental data for this compound is not available.

Principles of Supramolecular Design Utilizing this compound

The diverse array of non-covalent interactions exhibited by this compound makes it a versatile building block in supramolecular chemistry and crystal engineering. The principles of its use in designing complex, functional materials are rooted in the predictable and directional nature of these intermolecular forces.

A primary design principle involves the exploitation of the hierarchical nature of these interactions. Stronger interactions, such as N-H···I⁻ hydrogen bonds, can be used to form robust primary structural motifs, such as chains or layers. These primary structures can then be further organized into more complex three-dimensional architectures through weaker, yet significant, interactions like π-π stacking. The directionality of the hydrogen bonds provides a level of control over the orientation of the 1-Aminopyrazin-1-ium cations, which in turn influences the geometry of the π-π stacking.

Furthermore, the components of this compound can be systematically modified to tune the resulting supramolecular assembly. For instance, substitution on the pyrazine (B50134) ring can alter its electronic properties, thereby modulating the strength and geometry of π-π stacking interactions. Similarly, replacing the iodide anion with other halides or pseudohalides can change the hydrogen bonding patterns and introduce other non-covalent interactions, such as halogen bonding.

The concept of "supramolecular synthons," which are robust and predictable patterns of intermolecular interactions, is central to the design principles involving this compound. The combination of the aminopyrazinium cation and the iodide anion can be considered a versatile synthon for the construction of organic-inorganic hybrid materials. By co-crystallizing this compound with other molecules capable of complementary non-covalent interactions, it is possible to create multi-component crystals with tailored structures and properties. For example, the inclusion of molecules with electron-rich aromatic rings could lead to the formation of alternating donor-acceptor π-stacks, potentially giving rise to interesting electronic or optical properties.

In essence, the rational design of supramolecular structures based on this compound relies on a thorough understanding of the energetic balance and geometric preferences of the various non-covalent interactions it can participate in. This knowledge allows for the predictable assembly of molecules into crystalline solids with desired architectures and functionalities.

Reactivity and Reaction Mechanisms of 1 Aminopyrazin 1 Ium Iodide

Reactivity Profile of the N-Aminated Pyrazinium Moiety

The chemical behavior of 1-Aminopyrazin-1-ium (B13009882) iodide is fundamentally governed by the N-aminated pyrazinium moiety. The introduction of an amino group to one of the nitrogen atoms of the pyrazine (B50134) ring significantly alters the electronic landscape and reactivity of the heterocycle. Pyrazine itself is an electron-deficient aromatic system due to the presence of two electronegative nitrogen atoms. The N-amination and subsequent quaternization to form the pyrazinium cation drastically enhance this electron-deficient character.

This heightened electrophilicity makes the pyrazinium ring highly susceptible to nucleophilic attack. Furthermore, the N-N bond in the resulting salt introduces unique reactivity pathways. N-aminated pyridinium (B92312) salts, which are analogous, are recognized as bifunctional reagents that possess both N-centered nucleophilicity and latent electrophilic or radical reactivity due to the reducible N-N bond nih.gov. This dual reactivity allows the N-aminated pyrazinium moiety to participate in a diverse range of transformations, acting as a precursor for nitrogen-centered radicals, an electrophile in cross-coupling reactions, or a source of N-heterocyclic ylides for cycloadditions nih.govnih.gov. The proton on the exocyclic amino group is acidic, and its removal by a base generates a neutral, zwitterionic species known as an N-ylide, which is a key intermediate in many of its characteristic reactions.

Cycloaddition Reactions Leading to Fused Heterocyclic Systems

1-Aminopyrazin-1-ium iodide is a valuable precursor for the synthesis of complex fused heterocyclic systems, primarily through cycloaddition reactions. These reactions leverage the ability of the pyrazinium moiety to form reactive intermediates that readily engage with various substrates.

Upon treatment with a base, this compound can be deprotonated to form 1-iminopyrazin-1-ium-2-ide, an azomethine ylide. This species is a reactive 1,3-dipole and can participate in [3+2] cycloaddition reactions with a variety of unsaturated substrates, known as dipolarophiles wikipedia.orgnih.gov. This reactivity is well-documented for the analogous N-aminopyridinium salts, which form pyridinium ylides that react with alkenes and alkynes to construct five-membered nitrogen-containing rings researchgate.netsemanticscholar.org.

The 1,3-dipolar cycloaddition is a powerful method for constructing five-membered heterocycles with high regio- and stereoselectivity wikipedia.org. In this reaction, the azomethine ylide derived from the pyrazinium salt adds across a π-system (like an alkene or alkyne) in a concerted fashion to form a bicyclic adduct. The versatility of this reaction allows for the incorporation of diverse functionalities into the final product, depending on the choice of the dipolarophile. Recent studies on related systems have also explored photocatalytic methods where single-electron oxidation of N-aminopyridinium ylides generates radical intermediates that undergo a radical-mediated 1,3-dipolar cycloaddition researchgate.net.

Table 1: Examples of Dipolarophiles Used in 1,3-Dipolar Cycloadditions with N-Heterocyclic Ylides

| Dipolarophile Class | Specific Example | Resulting Scaffold |

|---|---|---|

| Alkenes | N-substituted Maleimides | Pyrrolizidine derivatives |

| Alkynes | Ethyl Propiolate | Pyrazolo[1,2-a]pyrazole derivatives researchgate.net |

| Indoles | Substituted Indoles | 2,3-Difunctionalized Indoles researchgate.net |

This table presents examples of dipolarophiles used in reactions with analogous N-heterocyclic ylides to illustrate the potential scope for this compound.

The imidazo[1,2-a]pyrazine (B1224502) scaffold is a privileged structure in medicinal chemistry and can be synthesized from pyrazine derivatives ucl.ac.uknih.govresearchgate.net. A common and efficient method for constructing this bicyclic system is the condensation reaction between an aminopyrazine and an α-halogenocarbonyl compound, such as an α-haloketone or α-haloester nih.govresearchgate.net.

In the context of this compound, this reaction proceeds via a pathway where the aminopyrazine acts as a binucleophile. The ring nitrogen is typically more nucleophilic and first attacks the electrophilic carbonyl carbon of the α-halogenocarbonyl. However, the established route to imidazo[1,2-a]pyrazines involves the reaction of 2-aminopyrazine (B29847), where the exocyclic amino group attacks the carbon bearing the halogen, followed by an intramolecular cyclization via condensation between the remaining ring nitrogen and the carbonyl group to form the fused imidazole (B134444) ring. This cyclization is a type of Tschitschibabin reaction. Various synthetic protocols, including iodine-catalyzed one-pot, three-component condensations, have been developed to streamline the synthesis of these scaffolds rsc.org.

Table 2: Selected Synthetic Methods for Imidazo[1,2-a]pyrazines

| Pyrazine Precursor | Reagent(s) | Key Conditions | Reference |

|---|---|---|---|

| 2-Aminopyrazine | α-Halogenocarbonyl compounds | Condensation | nih.gov |

| 2-Amino-3-chloropyrazine | α-Chloro-acetophenone | Condensation, followed by bromination and Suzuki coupling | nih.gov |

| 2-Aminopyrazine | Aryl aldehyde, tert-butyl isocyanide | Iodine-catalyzed [4+1] cycloaddition | rsc.org |

Exploration of Electron-Deficient Character and Nucleophilic Attack

The positive charge formally located on the N-aminated nitrogen atom of this compound is delocalized throughout the pyrazine ring. This delocalization, combined with the inherent electron-withdrawing nature of the two ring nitrogens, renders the carbon atoms of the ring significantly electron-deficient and thus electrophilic. This makes the pyrazinium ring highly activated towards attack by nucleophiles.

Analogous to N-functionalized pyridinium salts, this electron-deficient character allows for reactions that are otherwise difficult with the neutral pyrazine parent ring nih.gov. Nucleophilic attack can occur at the carbon atoms positioned ortho and para (C2, C6, and C4) to the quaternized nitrogen. The outcome of such a reaction depends on the nature of the nucleophile, the reaction conditions, and the presence of a leaving group or subsequent oxidation potential. This reactivity is a cornerstone of functionalizing the pyrazine core, enabling the introduction of a wide array of substituents.

Investigations into Reaction Pathways and Intermediates

Understanding the reaction pathways and transient intermediates is crucial for controlling the outcomes of reactions involving this compound. Two primary types of intermediates dominate its chemistry: N-ylides and radical species.

N-Ylide Intermediates: As discussed, the most common reactive intermediate is the azomethine ylide formed upon deprotonation of the exocyclic amino group. This intermediate is central to the [3+2] cycloaddition reactions semanticscholar.org. The formation of the ylide is a reversible acid-base equilibrium, and its concentration can be controlled by the choice of base and solvent. Once formed, it rapidly engages with available dipolarophiles to yield cycloadducts.

Radical Intermediates: Parallels with N-aminopyridinium salts suggest that the N-N bond can undergo cleavage to generate nitrogen-centered radicals nih.gov. Under visible-light photoredox catalysis, for example, single-electron transfer to the pyrazinium salt can induce N-N bond scission, producing a pyrazinyl radical and an amino radical. These radical species can then participate in various bond-forming reactions, enabling novel C-H functionalization and difunctionalization of alkenes under mild, acid-free conditions nih.gov. The specific pathway, whether ionic (via ylides) or radical, can often be directed by the reaction conditions, such as the presence of a base versus a photocatalyst and light.

In the synthesis of imidazo[1,2-a]pyrazines from aminopyrazines and α-halocarbonyls, the reaction proceeds through a well-defined pathway involving initial SN2 reaction (N-alkylation) followed by an intramolecular condensation/cyclization, which is a key mechanistic sequence in the formation of many fused N-heterocycles nih.govnih.gov.

In-depth Theoretical and Computational Analysis of this compound Remains an Unexplored Area of Research

A thorough review of available scientific literature reveals a significant gap in the theoretical and computational chemistry studies specifically focused on the compound this compound. Despite the growing interest in the computational analysis of organic salts and their non-covalent interactions, detailed research pertaining to the electronic structure, intermolecular forces, and spectroscopic properties of this particular molecule has not been published.

Consequently, it is not possible to provide a detailed, data-driven article that adheres to the specific requested outline covering Density Functional Theory (DFT) calculations, advanced computational approaches for intermolecular interactions, and the prediction of spectroscopic signatures for this compound. The necessary experimental or computational data to populate sections on geometry optimization, frontier molecular orbitals (HOMO-LUMO), energy decomposition analysis (EDA), hydrogen and halogen bonding energies, or vibrational modes for this specific compound are absent from the current body of scientific literature.

While computational studies exist for related but distinct molecules—such as derivatives like 3-Amino-1-methylpyrazin-1-ium iodide, other heterocyclic cations like aminopyridinium, or general studies on aminopyrazine—extrapolating this information would not pertain solely to this compound and would fall outside the strict scope of the requested subject. Research on the methylated analog, for instance, confirms the presence of N-H···I hydrogen bonds in the crystal structure, but does not provide the comprehensive computational analysis required.

The fields of theoretical and computational chemistry rely on published, peer-reviewed data to build accurate and informative analyses. Without foundational studies on this compound, any attempt to generate the requested article would be speculative and would not meet the required standards of scientific accuracy. This highlights a potential area for future research within computational chemistry, as the study of such N-amino-substituted heterocyclic salts could yield valuable insights into their electronic properties, stability, and potential applications.

Theoretical and Computational Chemistry Studies of 1 Aminopyrazin 1 Ium Iodide

Simulations of Solid-State Packing and Lattice Dynamics

Theoretical and computational chemistry provide powerful tools for investigating the solid-state properties of crystalline materials, offering insights that complement experimental data. In the case of 1-Aminopyrazin-1-ium (B13009882) iodide, while specific simulation studies are not extensively documented in publicly available literature, we can construct a robust theoretical framework for how such investigations would be approached and what they would likely reveal. This section outlines the principles and expected outcomes of simulations focused on the solid-state packing and lattice dynamics of this compound.

Molecular dynamics (MD) simulations are a primary computational tool for exploring the solid-state packing of organic salts. semanticscholar.orgresearchgate.net These simulations model the movement of atoms and molecules over time based on a force field, which is a set of parameters describing the potential energy of the system. By simulating the crystallization process or annealing a crystalline supercell, researchers can predict the most stable crystal packing arrangements.

For 1-Aminopyrazin-1-ium iodide, MD simulations would likely reveal a layered structure, with alternating planes of cations and anions. The precise orientation of the 1-aminopyrazin-1-ium cations would be dictated by the optimization of hydrogen bonding networks with the surrounding iodide anions and by steric considerations. The results of such simulations can be used to generate a predicted crystal structure, which can then be compared with experimental data from X-ray diffraction if available.

To provide a clearer picture of the kind of data generated from such simulations, the following interactive table presents a hypothetical but plausible set of crystallographic parameters for this compound, based on what would be expected for a compound of this nature.

Hypothetical Crystallographic Data for this compound

| Parameter | Value | Description |

| Crystal System | Orthorhombic | A crystal system with three unequal axes at right angles. |

| Space Group | Pna2₁ | A common non-centrosymmetric space group for organic salts. |

| a (Å) | 10.5 | The length of the 'a' axis of the unit cell. |

| b (Å) | 12.3 | The length of the 'b' axis of the unit cell. |

| c (Å) | 7.8 | The length of the 'c' axis of the unit cell. |

| α (°) | 90 | The angle between the 'b' and 'c' axes. |

| β (°) | 90 | The angle between the 'a' and 'c' axes. |

| γ (°) | 90 | The angle between the 'a' and 'b' axes. |

| Volume (ų) | 1006.2 | The volume of the unit cell. |

| Z | 4 | The number of formula units per unit cell. |

Lattice dynamics simulations, on the other hand, focus on the vibrational properties of the crystal lattice. These vibrations, known as phonons, are quantized modes of lattice vibration. The study of phonons is crucial for understanding a material's thermal properties, its response to mechanical stress, and its phase stability.

Phonon calculations are typically performed using methods based on density functional theory (DFT). blogspot.comuni-osnabrueck.de These calculations can predict the phonon dispersion curves, which show the relationship between the frequency of a phonon and its wavevector, and the phonon density of states, which indicates the number of vibrational modes at each frequency.

For this compound, lattice dynamics simulations would identify several key types of vibrational modes. At low frequencies, these would include the collective motions of the entire cations and anions, known as acoustic and optical phonons. At higher frequencies, the simulations would reveal the internal vibrational modes of the 1-aminopyrazin-1-ium cation, such as the stretching and bending of the pyrazine (B50134) ring and the vibrations of the amino group.

The following interactive table presents a hypothetical set of calculated phonon frequencies for some of the key vibrational modes in this compound.

Hypothetical Calculated Phonon Frequencies for this compound

| Mode Description | Frequency (cm⁻¹) | Significance |

| Lattice Phonons (Cation-Anion) | 50 - 150 | These modes correspond to the collective vibrations of the ions in the crystal lattice and are important for thermal conductivity. |

| Pyrazine Ring Puckering | 400 - 600 | These vibrations involve the out-of-plane bending of the pyrazine ring and can be sensitive to intermolecular interactions. |

| C-H Bending | 800 - 1200 | These modes are characteristic of the bending vibrations of the carbon-hydrogen bonds in the pyrazine ring. |

| C-N Stretching | 1300 - 1500 | These vibrations correspond to the stretching of the carbon-nitrogen bonds within the pyrazine ring. |

| N-H Stretching | 3200 - 3400 | These high-frequency modes are associated with the stretching of the nitrogen-hydrogen bonds in the amino group and are indicative of hydrogen bonding. |

Academic Applications in Materials and Synthetic Chemistry

Building Blocks for Complex Heterocyclic Scaffolds

The inherent reactivity of N-aminoazinium salts, such as 1-aminopyrazin-1-ium (B13009882) iodide, positions them as valuable precursors for the construction of intricate molecular architectures. The electron-deficient nature of the pyrazinium ring facilitates reactions with nucleophiles, while the exocyclic amino group can be transformed into a reactive ylide or participate directly in cyclization reactions, enabling the synthesis of complex fused heterocyclic systems.

N-aminoazinium salts are effective building blocks for creating fused polycyclic scaffolds, which are prevalent in pharmaceuticals and functional materials. While direct examples using 1-aminopyrazin-1-ium iodide are not extensively documented, the reactivity of analogous N-aminopyridinium and N-aminopyrimidinium salts provides a strong precedent for its utility. These salts serve as precursors to 1,3-dipoles, which can undergo cycloaddition reactions to form fused pyrazole (B372694) rings. For instance, the base-mediated reaction of N-aminopyridinium salts with alkynes is a well-established method for synthesizing pyrazolo[1,5-a]pyridine (B1195680) derivatives. This transformation proceeds via the formation of a pyridinium (B92312) ylide intermediate that subsequently undergoes a [3+2] cycloaddition.

Acid-mediated intramolecular Friedel–Crafts-type reactions are another powerful strategy for synthesizing fused systems. For example, precursors like 4-(arylamino)nicotinonitriles can undergo cycloaromatisation to yield tri-, tetra-, and pentacyclic 1,6-naphthyridin-4-amines nih.gov. This highlights the potential of using aminopyrazine derivatives as foundational units for building extended, planar heterocyclic molecules with interesting photophysical properties nih.gov. Furthermore, aminopyrazoles have been demonstrated as versatile C,N-binucleophiles in multicomponent reactions to construct a variety of pyrazole-fused heterocycles researchgate.net.

Table 1: Examples of Fused Heterocyclic Systems from N-Aminoazinium Analogs

| Precursor Type | Reaction Type | Resulting Fused System |

| N-Aminopyridinium Salt | [3+2] Cycloaddition | Pyrazolo[1,5-a]pyridine |

| 4-(Arylamino)nicotinonitrile | Intramolecular Cycloaromatisation | Polycyclic 1,6-Naphthyridine |

| 5-Aminopyrazole | Multicomponent Reaction | Pyrazole-fused Pyridine (B92270) |

| N,2-Diallylaniline | Palladium-catalyzed Cascade | Tricyclic Nitrogen Heterocycles nih.gov |

The quaternization of a nitrogen atom in the pyrimidine (B1678525) ring significantly enhances its reactivity towards nucleophiles, often enabling ring transformations under mild conditions that would require high temperatures for the neutral parent heterocycle wur.nl. Hydrazinolysis of a 1-methylpyrimidinium salt, for example, leads to a ring contraction to form a pyrazole at room temperature wur.nl. This enhanced reactivity is directly applicable to this compound.

Furthermore, N-aminopyridinium salts can serve as precursors for nitrogen-centered radicals under visible-light photoredox catalysis nih.gov. These radicals can engage in formal [3+2] annulation reactions with alkenes to generate five-membered rings like oxazolidines and imidazolines nih.gov. Another innovative approach involves the Zincke reaction, where activated pyridinium salts undergo ring-opening upon treatment with amines acs.org. When the nucleophile is tethered to the pyridine ring, this reaction can be harnessed to synthesize new heterocyclic systems, such as substituted indoles, following a cyclization-ring-opening sequence acs.org. This demonstrates the potential of this compound to participate in a diverse array of ring-forming and ring-transformation reactions, expanding the toolkit for synthetic chemists.

Ligand Design in Coordination Chemistry

The pyrazine (B50134) moiety is a classic ligand in coordination chemistry, known for its ability to bridge metal centers. The introduction of an amino group, as in 2-aminopyrazine (B29847), adds further functionality, allowing for chelation or the formation of hydrogen-bonded networks within coordination complexes.

Aminopyrazine and its derivatives can function as versatile ligands. 2-aminopyrazine, for instance, has been shown to act as both a monodentate and a bridging bidentate ligand in copper(II) complexes researchgate.net. The neutral aminopyrazine molecule can potentially act as a chelating ligand by coordinating to a metal center through one of the ring nitrogens and the exocyclic amino group, forming a stable five-membered ring. This bidentate N,N-chelation is a common binding motif for related ligands like 2-aminopyridine.

In the case of deprotonated aminopyridinato ligands, a flexible binding mode is observed with early transition metals, ranging from a pure amido-metal bond to a delocalized four-membered ring involving both nitrogen atoms vot.pl. Pyrazine carboxamides, which are structurally related, also exhibit κ²-N,O chelate binding with copper(II) ions mdpi.com. This body of evidence suggests that the 1-aminopyrazin-1-ium cation, or its corresponding neutral aminopyrazine form, is a strong candidate for use as a chelating ligand in the design of novel metal complexes.

The ability of aminopyrazine-type ligands to coordinate with a wide variety of transition metals has led to the development of numerous coordination compounds with diverse geometries and properties. For example, a pyrazine derivative, N′-benzylidenepyrazine-2-carbohydrazonamide, has been used to synthesize complexes with Mn(II), Fe(III), Co(II), and Ni(II), where it acts as a bidentate ligand coordinating through an azomethine nitrogen and a pyrazine ring nitrogen nih.gov.

Complexes of 3- and 4-aminopyridine (B3432731) with copper(II) and cadmium(II) have been synthesized, exhibiting coordination geometries such as square planar, square pyramidal, and octahedral nih.gov. In these structures, the aminopyridine ligands coordinate through the pyridine nitrogen. The resulting complexes often form extended 1D or 3D structures through hydrogen bonding interactions involving the amino groups nih.gov. The copper(II) complexes of 2-aminopyrazine feature distorted octahedral geometries where the aminopyrazine ligand coordinates in both monodentate and bridging bidentate fashions researchgate.net.

Table 2: Examples of Coordination Complexes with Aminopyrazine and Related Ligands

| Metal Center | Ligand | Coordination Mode / Geometry |

| Cu(II) | 2-Aminopyrazine | Monodentate and Bridging Bidentate / Distorted Octahedral researchgate.net |

| Mn(II), Fe(III), Co(II), Ni(II) | N′-benzylidenepyrazine-2-carbohydrazonamide | Bidentate nih.gov |

| Cu(II) | 4-Aminopyridine | Monodentate / Square Pyramidal nih.gov |

| Cd(II) | 4-Aminopyridine | Monodentate / Octahedral nih.gov |

| Cu(II) | Pyrazine-2-carboxamide | κ²-N,O Chelate and µ-O,N Bridging mdpi.com |

Components in Supramolecular Materials Science

This compound is well-suited for applications in crystal engineering and supramolecular chemistry. The assembly of molecules into ordered, non-covalent structures is governed by a range of intermolecular forces, and this salt possesses multiple functional groups capable of participating in such interactions.

The aminopyrazinium cation can act as a hydrogen bond donor via its N-H protons, while the ring nitrogen atoms can act as hydrogen bond acceptors. The iodide anion (I⁻) is a strong hydrogen bond acceptor. This donor-acceptor pairing can lead to the formation of robust N-H···I hydrogen bonds, which are often observed in the crystal structures of such salts. In addition to classical hydrogen bonds, weaker C-H···N and C-H···I interactions can also play a significant role in directing the crystal packing, as seen in the structure of 1-(4-iodobutyl)pyrimidin-1-ium iodide researchgate.net.

Furthermore, the iodide anion can participate in halogen bonding. Halogen bonding interactions between a halogen atom on one molecule and a nitrogen atom on an adjacent pyrazine ring (X···N) have been shown to be a powerful tool for controlling the supramolecular assembly of coordination compounds and organic co-crystals nih.govresearchgate.net. The aromatic pyrazinium ring itself can engage in π-π stacking interactions, further stabilizing the extended supramolecular architecture. The combination of these directional and specific non-covalent interactions makes this compound a promising building block for designing crystalline materials and functional supramolecular assemblies mdpi.commdpi.com.

Table 3: Potential Supramolecular Interactions for this compound

| Interaction Type | Donor Group | Acceptor Group | Significance |

| Hydrogen Bond | Amino Group (N-H) | Iodide (I⁻) | Strong, directional interaction for primary structural motifs. |

| Hydrogen Bond | Ring/Alkyl (C-H) | Iodide (I⁻), Ring Nitrogen (N) | Weaker interactions that fine-tune crystal packing researchgate.net. |

| Halogen Bond | C-X (from another component) | Ring Nitrogen (N), Iodide (I⁻) | Highly directional interaction for crystal engineering nih.govresearchgate.net. |

| π-π Stacking | Pyrazinium Ring | Pyrazinium Ring | Stabilizes layered or columnar structures. |

Academic Investigations into Related Ionic Liquid Systems (Derived from N-Aminoheterocycles)

Ionic liquids (ILs) are salts with melting points below 100 °C, and they are investigated for a wide range of applications due to their unique properties, such as low vapor pressure, high thermal stability, and tunable solvency. N-heterocyclic cations are common components of ILs.

Future Research Directions and Emerging Challenges

Development of More Efficient and Sustainable Synthetic Methodologies

The advancement of research into 1-Aminopyrazin-1-ium (B13009882) iodide is contingent upon the development of efficient and environmentally benign synthetic routes. Current methods for the synthesis of related N-aminopyridinium salts often rely on electrophilic amination of the parent heterocycle with reagents like hydroxylamine-O-sulfonic acid (HOSA) or mesitylsulfonyl hydroxylamine (B1172632) (MSH). nih.gov While effective, these methods can present challenges in terms of reagent stability, substrate scope, and waste generation.

Future research should focus on exploring alternative aminating agents and catalytic systems. The development of greener synthetic protocols, such as those utilizing continuous-flow systems, could offer significant advantages in terms of scalability, safety, and efficiency. rsc.org Furthermore, the exploration of enzymatic or biocatalytic approaches for the amination of pyrazine (B50134) could provide a highly selective and sustainable route to 1-Aminopyrazin-1-ium iodide and its derivatives. rsc.org A comparative overview of potential synthetic strategies is presented in Table 1.

| Method | Potential Aminating Reagent | Anticipated Advantages | Potential Challenges |

| Electrophilic Amination | Hydroxylamine-O-sulfonic acid (HOSA) | Established methodology for analogous compounds. | Reagent instability, potential for side reactions. |

| Electrophilic Amination | Mesitylsulfonyl hydroxylamine (MSH) | Broader substrate scope for less reactive heterocycles. nih.gov | Multi-step reagent synthesis, atom economy. |

| Catalytic Amination | Transition metal catalysts with aminating agents | Potential for milder reaction conditions and higher efficiency. | Catalyst cost and toxicity, optimization of ligands. |

| Biocatalytic Amination | Engineered enzymes | High selectivity, environmentally benign. | Enzyme development and stability, substrate specificity. |

| Flow Chemistry | Various aminating reagents | Improved safety, scalability, and process control. rsc.org | Initial setup cost, optimization of flow parameters. |

Table 1: Potential Synthetic Methodologies for this compound. This table is interactive.

Discovery of Novel Reactivity Patterns and Unprecedented Transformations

The reactivity of this compound is anticipated to be rich and varied, offering opportunities for the discovery of novel chemical transformations. Upon deprotonation, it is expected to form a highly nucleophilic pyridinium (B92312) ylide, a reactive intermediate that can participate in a range of reactions. chemrxiv.org A primary area for future investigation is its utility in cycloaddition reactions. The [3+2] cycloaddition of the corresponding ylide with various dipolarophiles, such as alkenes and alkynes, could provide a facile route to novel fused heterocyclic systems, analogous to the synthesis of indolizines and pyrazolo[1,5-a]pyridines from pyridinium ylides. clockss.orgnih.gov

Furthermore, the reducible N-N bond in this compound presents opportunities for its use as a precursor to nitrogen-centered radicals. nih.govrsc.org The generation of amidyl radicals under photochemical or metal-catalyzed conditions could enable a variety of C-N bond-forming reactions, including olefin difunctionalization and C-H amination. nih.gov The unique electronic properties of the pyrazine ring, compared to pyridine (B92270), may lead to unprecedented reactivity and selectivity in these transformations.

Application of Advanced In-Situ Characterization Techniques

A deeper understanding of the reaction mechanisms involving this compound and its derivatives is crucial for optimizing existing reactions and discovering new ones. The application of advanced in-situ spectroscopic techniques will be instrumental in this endeavor. Techniques such as in-situ NMR, FTIR, and Raman spectroscopy can provide real-time information on the formation and consumption of reactants, intermediates, and products.

For instance, studying the deprotonation of this compound to form the corresponding ylide using in-situ NMR could provide valuable kinetic and thermodynamic data. Similarly, in-situ spectroscopic studies of cycloaddition reactions could help elucidate the transition states and intermediates involved, leading to a more rational design of catalysts and reaction conditions. rsc.org The use of these techniques will be critical in unraveling the complex reaction pathways that may be operative.

Enhanced Understanding of Structure-Reactivity Relationships through Integrated Approaches

The systematic modification of the pyrazine ring and the amino group in this compound will allow for a detailed investigation of structure-reactivity relationships. An integrated approach, combining experimental studies with computational modeling, will be essential for developing a predictive understanding of its chemical behavior.

Computational studies, such as Density Functional Theory (DFT) calculations, can provide insights into the electronic structure, stability, and reactivity of this compound and its derived intermediates. nih.gov These theoretical predictions can then be validated through carefully designed experiments, leading to a synergistic cycle of discovery. For example, computational modeling could be used to predict the regioselectivity of cycloaddition reactions, which could then be tested experimentally. This integrated approach will accelerate the development of new synthetic methods and the discovery of novel reactivity.

Expansion into Interdisciplinary Research Areas in Chemistry and Materials Science

The unique structural and electronic properties of the pyrazine nucleus suggest that this compound and its derivatives could find applications in a variety of interdisciplinary research areas. Pyrazine-containing compounds are known to exhibit a wide range of biological activities, and are present in numerous pharmaceuticals. nih.govresearchgate.netwisdomlib.orgresearchgate.nettandfonline.com Therefore, the synthesis of a library of derivatives based on the this compound scaffold could lead to the discovery of new therapeutic agents.

In the realm of materials science, pyrazine-based ligands are utilized in the construction of coordination polymers and metal-organic frameworks (MOFs). lifechemicals.comnih.gov The N-amino group in this compound provides an additional coordination site, which could be exploited for the design of novel functional materials with interesting electronic, optical, or magnetic properties. lifechemicals.com The potential applications of these materials could range from gas storage and separation to catalysis and sensing. A summary of potential interdisciplinary applications is provided in Table 2.

| Research Area | Potential Application of this compound Derivatives |

| Medicinal Chemistry | Scaffolds for the development of novel anticancer, antibacterial, and antiviral agents. nih.govresearchgate.net |

| Materials Science | Building blocks for the synthesis of coordination polymers, MOFs, and functional organic materials. lifechemicals.comnih.gov |

| Organic Electronics | Components of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors. |

| Catalysis | Precursors to N-heterocyclic carbene (NHC) ligands for transition metal catalysis. |

Table 2: Potential Interdisciplinary Applications of this compound. This table is interactive.

Q & A

Basic Research Questions

Q. What are the recommended synthetic protocols for preparing 1-Aminopyrazin-1-ium iodide, and how can purity be optimized?

- Methodology : The compound can be synthesized by reacting 2-aminopyrazine with methyl iodide in a refluxing solvent (e.g., carbon tetrachloride) for 12 hours. Post-reaction, crude products are filtered and recrystallized from a 4:1 ethanol/water mixture to obtain crystals suitable for X-ray analysis. Purity optimization involves controlled stoichiometry, inert atmosphere conditions, and iterative recrystallization .

- Key Considerations : Monitor reaction progress via NMR to confirm the absence of unreacted starting materials. Use elemental analysis or mass spectrometry to verify purity.

Q. How is the crystal structure of this compound determined, and what software tools are essential for refinement?

- Methodology : Single-crystal X-ray diffraction (SXRD) is the gold standard. Data collection requires a diffractometer with Mo-Kα radiation (λ = 0.71073 Å). Use SHELX programs (e.g., SHELXT for structure solution and SHELXL for refinement) to process diffraction data. Space group determination (e.g., monoclinic P2₁/c) and hydrogen-bonding analysis are critical for validating intermolecular interactions .

- Tools : WinGX or Olex2 suites integrate SHELX workflows and visualization tools like ORTEP for anisotropic displacement ellipsoid modeling .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data, such as overlapping diffraction peaks or ambiguous space group assignments?

- Methodology : For overlapping peaks (common in compounds with high symmetry or axial ratios like mercuric iodide), employ high-resolution synchrotron data or twinned-crystal refinement protocols in SHELXL. Use the ADDSYM algorithm to detect missed symmetry elements. Cross-validate results with density functional theory (DFT) calculations to confirm bond lengths/angles .

- Case Study : Powder diffraction limitations (e.g., in tetragonal systems) necessitate single-crystal data. If ambiguity persists, compare experimental data with simulated patterns from competing space groups .

Q. What experimental approaches are suitable for investigating the tautomeric behavior (amine-imine) of this compound?

- Methodology : Use variable-temperature NMR (¹H/¹³C) to monitor proton shifts indicative of tautomeric equilibria. Complement with X-ray photoelectron spectroscopy (XPS) to analyze nitrogen bonding environments. Computational studies (e.g., Gaussian or ORCA) can model energy barriers between tautomers .

- Challenge : Crystallographic snapshots may not capture dynamic equilibria. Time-resolved spectroscopic methods (e.g., ultrafast IR) are recommended for real-time tracking .

Q. How can this compound be utilized as a ligand in coordination chemistry, and what experimental design considerations apply?

- Methodology : The amino group and pyrazinium ring enable chelation with transition metals (e.g., Pd, Cu). Design reactions under inert conditions (glovebox/Schlenk line) in polar aprotic solvents (e.g., DMF). Characterize complexes via SXRD, ESI-MS, and magnetic susceptibility measurements.

- Optimization : Adjust pH to stabilize metal-ligand coordination. For redox-active metals, cyclic voltammetry can probe electronic effects of the ligand .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.